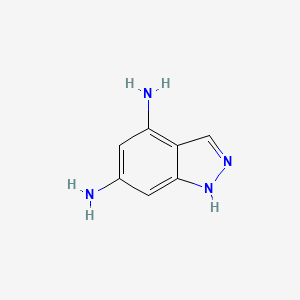
4,6-ジメチル-1-トリフルオロアセチルインドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-1-trifluoroacetylindole (4,6-DMTFI) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry and biochemistry. It is a trifluoroacetylated indole derivative and has been used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 4,6-DMTFI has also been used in the development of fluorescent probes for imaging and sensing applications.
科学的研究の応用
有機合成:複素環のためのビルディングブロック
この化合物は、有機合成において多用途なビルディングブロックとして役立ち、さまざまな複素環へのアクセスを提供します 。これらには、トリプトリン、スピロピラン、インドリン、オキシンドール、スピロサイクルが含まれ、これらは天然物の合成、医薬品、材料科学において不可欠です。
不斉脱芳香族化基質
4,6-ジメチル-1-トリフルオロアセチルインドールのインドールコアは、不斉脱芳香族化反応の基質として使用できます 。これらの反応は、分子にキラル中心を作成するために不可欠であり、光学活性医薬品の製造における基本的なステップです。
ポリマーおよび複合材料の合成
4,6-ジメチル-1-トリフルオロアセチルインドールを含むインドールは、エネルギー貯蔵や生体医用分野での用途を持つポリマーや複合材料の合成に使用されます 。この化合物の構造的特徴は、これらの材料の耐久性、柔軟性、導電率などの性能を向上させる可能性があります。
環境研究:分析試薬
環境研究において、4,6-ジメチル-1-トリフルオロアセチルインドールは、分析試薬として使用できます 。その特性により、汚染物質の検出と定量、または分子レベルでの環境プロセスの研究が可能になります。
生命科学:研究試薬
この化合物は、生命科学において研究試薬として使用されます 。それは、最先端の技術研究から細胞および分子生物学などの生命科学関連分野への応用まで、さまざまな研究に携わることができます。その研究は、細胞シグナル伝達経路や遺伝子発現の理解に役立ちます。
作用機序
Target of Action
4,6-Dimethyl-1-trifluoroacetylindole, also known as 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact readily with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
4,6-Dimethyl-1-trifluoroacetylindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4,6-Dimethyl-1-trifluoroacetylindole, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their functions. The trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole enhances its binding affinity to certain biomolecules, thereby modulating their activity.
Cellular Effects
4,6-Dimethyl-1-trifluoroacetylindole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and immune responses . The presence of the trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole may enhance its ability to penetrate cell membranes and interact with intracellular targets, thereby influencing cellular processes more effectively.
Molecular Mechanism
The molecular mechanism of action of 4,6-Dimethyl-1-trifluoroacetylindole involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors, enzymes, or other proteins, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, 4,6-Dimethyl-1-trifluoroacetylindole may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethyl-1-trifluoroacetylindole may change over time due to its stability, degradation, and long-term effects on cellular function. The stability of 4,6-Dimethyl-1-trifluoroacetylindole is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a decrease in its activity. Long-term exposure to 4,6-Dimethyl-1-trifluoroacetylindole may result in changes in cellular function, such as alterations in gene expression, protein activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4,6-Dimethyl-1-trifluoroacetylindole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral or anti-inflammatory activity. At high doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . The threshold effects of 4,6-Dimethyl-1-trifluoroacetylindole in animal models depend on factors such as the route of administration, duration of exposure, and the specific animal species used in the study.
Metabolic Pathways
4,6-Dimethyl-1-trifluoroacetylindole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may exhibit different biological activities . The presence of the trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole may influence its metabolic stability and the formation of specific metabolites.
Transport and Distribution
The transport and distribution of 4,6-Dimethyl-1-trifluoroacetylindole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, allowing it to reach its intracellular targets . Additionally, binding proteins may facilitate the distribution of 4,6-Dimethyl-1-trifluoroacetylindole within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 4,6-Dimethyl-1-trifluoroacetylindole is determined by factors such as targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, 4,6-Dimethyl-1-trifluoroacetylindole may localize to the nucleus, where it interacts with transcription factors and modulates gene expression, or to the mitochondria, where it influences cellular metabolism.
特性
IUPAC Name |
1-(4,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-8(2)9-3-4-16(10(9)6-7)11(17)12(13,14)15/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBSFAXMGMRPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=C1)C(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646542 |
Source


|
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75934-42-8 |
Source


|
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



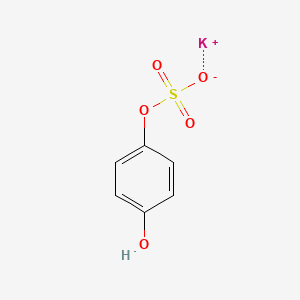
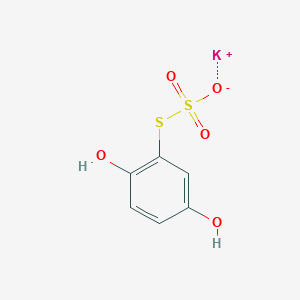
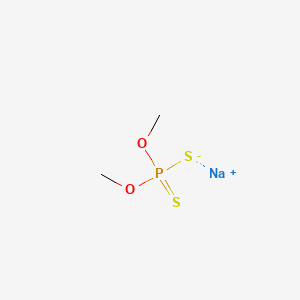

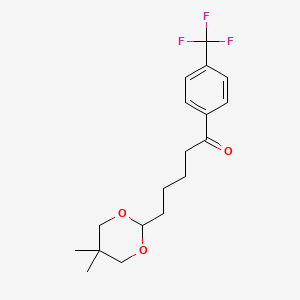
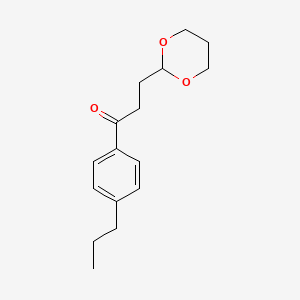
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)


